Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
it is likely that similar esterification processes are scaled up for industrial synthesis, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyridyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or pyridyl derivatives.
Scientific Research Applications
Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-Carboethoxy-5-oxo-3,5-di(2-pyridyl)pentanoate
- Ethyl 2-Carboethoxy-5-oxo-3,5-di(4-pyridyl)pentanoate
- Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-quinolyl)pentanoate
Uniqueness
Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate is unique due to its specific substitution pattern on the pyridyl rings, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
diethyl 2-(3-oxo-1,3-dipyridin-3-ylpropyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-3-26-19(24)18(20(25)27-4-2)16(14-7-5-9-21-12-14)11-17(23)15-8-6-10-22-13-15/h5-10,12-13,16,18H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJCBAJLYXAKNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(CC(=O)C1=CN=CC=C1)C2=CN=CC=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447468 | |
Record name | Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200571-36-4 | |
Record name | Ethyl 2-Carboethoxy-5-oxo-3,5-di(3-pyridyl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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